molecular formula C8H6BrClKNO4P B012880 5-Bromo-4-chloro-3-indolyl phosphate dipotassium salt, phosphatase substrate CAS No. 102185-49-9

5-Bromo-4-chloro-3-indolyl phosphate dipotassium salt, phosphatase substrate

Cat. No.: B012880
CAS No.: 102185-49-9
M. Wt: 365.56 g/mol
InChI Key: FVTQASJEJKYYCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 5-bromo-4-chloro-1H-indol-3-yl phosphate is a chemical compound with the molecular formula C8H6BrClNO4P. It is commonly used as a chromogenic substrate in various biochemical assays, particularly for the detection of alkaline phosphatase activity. This compound is known for its ability to produce a blue color upon enzymatic hydrolysis, making it a valuable tool in molecular biology and diagnostic applications .

Properties

CAS No.

102185-49-9

Molecular Formula

C8H6BrClKNO4P

Molecular Weight

365.56 g/mol

IUPAC Name

dipotassium;(5-bromo-4-chloro-1H-indol-3-yl) phosphate

InChI

InChI=1S/C8H6BrClNO4P.K/c9-4-1-2-5-7(8(4)10)6(3-11-5)15-16(12,13)14;/h1-3,11H,(H2,12,13,14);

InChI Key

FVTQASJEJKYYCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC=C2OP(=O)(O)O)Cl)Br.[K]

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium 5-bromo-4-chloro-1H-indol-3-yl phosphate typically involves the phosphorylation of 5-bromo-4-chloro-1H-indole. The process begins with the bromination and chlorination of indole to obtain 5-bromo-4-chloro-1H-indole. This intermediate is then reacted with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine to introduce the phosphate group, resulting in the formation of the desired compound .

Industrial Production Methods: Industrial production of Potassium 5-bromo-4-chloro-1H-indol-3-yl phosphate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques to meet the required specifications for biochemical applications .

Chemical Reactions Analysis

Types of Reactions: Potassium 5-bromo-4-chloro-1H-indol-3-yl phosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    5-bromo-4-chloro-1H-indol-3-yl: Formed during hydrolysis.

    5,5’-dibromo-4,4’-dichloro-indigo: Formed during oxidation.

Mechanism of Action

The mechanism of action of Potassium 5-bromo-4-chloro-1H-indol-3-yl phosphate involves its enzymatic hydrolysis by alkaline phosphatase. The enzyme cleaves the phosphate group, resulting in the formation of 5-bromo-4-chloro-1H-indol-3-yl. This intermediate is then oxidized to form a blue dye, which can be visually detected. The molecular targets and pathways involved include the specific binding and hydrolysis by alkaline phosphatase, followed by oxidation reactions .

Comparison with Similar Compounds

Uniqueness: Potassium 5-bromo-4-chloro-1H-indol-3-yl phosphate is unique due to its specific use in detecting alkaline phosphatase activity and its ability to produce a distinct blue color upon enzymatic hydrolysis and oxidation. This makes it a valuable tool in various biochemical and diagnostic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.